An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF)
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF)
This guide provides a comprehensive overview of the synthesis and characterization of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene, a pivotal molecule in the field of materials science and supramolecular chemistry. Known by its acronym TCE-TTF, this tetrathiafulvalene (TTF) derivative serves as a versatile building block for the construction of complex molecular architectures, including electroactive polymers and macrocycles. Its four cyanoethylthio substituents not only influence its electronic properties but also offer sites for further chemical modification, making it a subject of significant interest for researchers in drug development and advanced materials.
Strategic Importance of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
Tetrathiafulvalene and its derivatives are renowned for their strong π-electron donating capabilities and the stability of their oxidized radical cation and dication states.[1] This redox activity is central to their application in molecular electronics and the development of organic conductors. TCE-TTF, in particular, is a key intermediate in the "selective protection-deprotection" methodology, which allows for the stepwise functionalization of the TTF core.[2] The cyanoethyl groups act as protecting groups that can be selectively removed under basic conditions to generate the tetrathiolate, which can then be reacted with various electrophiles to construct more elaborate TTF-based systems.[3] This strategic utility makes a thorough understanding of its synthesis and properties essential for researchers in the field.
Synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene: A Two-Stage Approach
The synthesis of TCE-TTF is most effectively achieved through a two-stage process that begins with the preparation of a key precursor, 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione, followed by a phosphite-mediated coupling reaction to yield the target molecule. This method ensures a high yield and purity of the final product.
Stage 1: Synthesis of the Precursor, 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione
The initial step involves the synthesis of the dithiolate salt, sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), from the reaction of carbon disulfide with sodium metal in an aprotic solvent like dimethylformamide (DMF).[4] This dithiolate is then alkylated using 3-bromopropionitrile to introduce the cyanoethylthio groups.
Experimental Protocol: Synthesis of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione
-
Preparation of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit): In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium metal in anhydrous dimethylformamide (DMF). Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring under an inert atmosphere. The reaction is exothermic and should be controlled carefully. The reaction mixture will turn dark, indicating the formation of the dithiolate salt.
-
Alkylation: To the freshly prepared solution of Na₂dmit, add a solution of 3-bromopropionitrile in DMF dropwise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, pour the reaction mixture into ice-water and extract with dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione as a solid.
Stage 2: Triethyl Phosphite-Mediated Coupling to 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
The final step in the synthesis is a homocoupling reaction of the 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione precursor. This is typically achieved by heating the precursor in triethyl phosphite, which acts as both a solvent and a coupling reagent. The triethyl phosphite facilitates the desulfurization and coupling of two dithiole-2-thione molecules to form the central C=C double bond of the tetrathiafulvalene core.
Experimental Protocol: Synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione in an excess of triethyl phosphite.
-
Coupling Reaction: Heat the reaction mixture to reflux (typically around 120-140 °C) under a nitrogen atmosphere for several hours. The reaction progress can be monitored by TLC.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, TCE-TTF, often precipitates from the solution as a solid.
-
Purification: Collect the solid product by filtration and wash it with a suitable solvent, such as ethanol or hexane, to remove residual triethyl phosphite and byproducts. The crude product can be further purified by recrystallization or column chromatography to yield pure 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene.
Synthetic Workflow Diagram
Caption: Molecular structure of TCE-TTF.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of TCE-TTF.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct triplets in the aliphatic region, corresponding to the two methylene groups (-S-CH₂- and -CH₂-CN) of the cyanoethylthio substituents. The integration of these signals should be in a 1:1 ratio.
-
¹³C NMR: The carbon NMR spectrum provides more detailed structural information. The key resonances to identify are those of the central C=C bond of the TTF core, the carbons of the dithiole rings, the methylene carbons, and the nitrile carbons. [5] Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of TCE-TTF, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which should be consistent with the molecular formula C₁₈H₁₆N₄S₈. [5]
Characterization Data Description Source Molecular Formula C₁₈H₁₆N₄S₈ [5] Molecular Weight 544.9 g/mol [5] Exact Mass 543.9140659 Da [5] Appearance Orange to red solid ¹³C NMR Resonances for the TTF core, methylene, and nitrile carbons. [5] | MS (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [1]|
Electrochemical Characterization
Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique to investigate the redox properties of TCE-TTF. The cyclic voltammogram of TCE-TTF typically shows two distinct and reversible one-electron oxidation waves, corresponding to the formation of the stable radical cation (TCE-TTF•⁺) and the dication (TCE-TTF²⁺). [6][7]The potentials of these redox events are influenced by the electron-withdrawing nature of the cyanoethylthio substituents.
| Electrochemical Data | Description |
| First Oxidation Potential (E¹½) | Corresponds to the TCE-TTF / TCE-TTF•⁺ redox couple. |
| Second Oxidation Potential (E²½) | Corresponds to the TCE-TTF•⁺ / TCE-TTF²⁺ redox couple. |
The reversibility of these redox processes is a key feature of TTF derivatives and is essential for their application in molecular switches and other electronic devices.
Spectroelectrochemical Characterization
UV-vis-NIR Spectroscopy: The electronic absorption spectrum of TCE-TTF changes significantly upon oxidation. By coupling UV-vis-NIR spectroscopy with electrochemical methods, the distinct spectra of the neutral, radical cation, and dication species can be obtained.
-
Neutral TCE-TTF: The neutral molecule typically exhibits absorptions in the UV and visible regions.
-
Radical Cation (TCE-TTF•⁺): Upon one-electron oxidation, new absorption bands appear in the visible and near-infrared (NIR) regions, which are characteristic of the TTF radical cation. [3]* Dication (TCE-TTF²⁺): Further oxidation to the dication results in another set of characteristic absorption bands.
| Species | Expected Absorption Regions |
| Neutral (TCE-TTF) | UV-Visible |
| Radical Cation (TCE-TTF•⁺) | Visible and NIR |
| Dication (TCE-TTF²⁺) | Visible |
These distinct spectral signatures provide a convenient method for monitoring the redox state of the molecule in various applications.
Conclusion and Future Outlook
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene is a cornerstone molecule for the construction of advanced functional materials. The synthetic route via a phosphite-mediated coupling of a dithiole-2-thione precursor is a reliable and efficient method for its preparation. Its comprehensive characterization by spectroscopic and electrochemical techniques confirms its structure and reveals its rich redox behavior. The ability to deprotect the cyanoethyl groups opens up a vast chemical space for the design and synthesis of novel TTF-based materials with tailored properties for applications in molecular electronics, sensing, and drug delivery systems. Future research will likely focus on exploiting the unique properties of TCE-TTF to create even more complex and functional molecular and supramolecular systems.
References
-
PubChem. 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
SpectraBase. 2,3,6,7-Tetrakis(2'-cyaoethylthio)tetrathiafulvalene. Available from: [Link]
-
ResearchGate. Synthesis of 1,3-Dithiole-2-thione-4,5-dithiolate-Carbohydrate Conjugate. Available from: [Link]
-
PubMed Central. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Available from: [Link]
-
TUE Research Portal. Two-Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. Available from: [Link]
-
Organic Syntheses. triethyl phosphite. Available from: [Link]
-
Organic Syntheses. triethyl phosphite. Available from: [Link]
-
ResearchGate. ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available from: [Link]
-
ResearchGate. Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. Available from: [Link]
-
Beilstein Journals. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Available from: [Link]
-
ResearchGate. Figure S16 . UV-vis-NIR absorption spectral changes upon chemical... Available from: [Link]
-
Chem-Impex. 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. Available from: [Link]
-
ResearchGate. UV-vis spectra and photographs of TTF 2 in its three stable oxidation... Available from: [Link]
-
ResearchGate. (PDF) Interactions between tetrathiafulvalene units in dimeric structures - The influence of cyclic cores. Available from: [Link]
-
Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[5][8]ITHIINYLIDENE (BEDT-TTF). Available from: [Link]
-
The Royal Society of Chemistry. Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. Available from: [Link]
-
ResearchGate. UV–vis/NIR spectra of 23 , 23 •+ , 23 3+ , and 23 6+. Available from: [Link]
-
PrepChem.com. Synthesis of triethyl phosphite. Available from: [Link]
-
ResearchGate. The UV-vis spectra of T 1 (a) and T 2 (b) at different concentrations in ethyl acetate. Available from: [Link]
-
PubMed Central. Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. Synthesis, crystal structures and magnetic properties of 2,3,6,7-tetrakis(2-cyanoethylthio)tetrathiafulvalene salts. Available from: [Link]
-
ResearchGate. Synthesis crystal structures and magnetic properties of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene polymers | Request PDF. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. Synthesis, crystal structures and magnetic properties of 2,3,6,7-tetrakis(2-cyanoethylthio)tetrathiafulvalene salts. Available from: [Link]
- Google Patents. Process for the preparation and recovery of triethyl phosphite and derivatives thereof.
-
Thieme. Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Available from: [Link]
-
Sci-Hub. Synthesis, crystal structures and magnetic properties of 2,3,6,7-tetrakis(2-cyanoethylthio)tetrathiafulvalene salts. Available from: [Link]
-
Grokipedia. Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]
-
Laboratorio Discounter. 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene >98.0%(HPLC)(N) 1g. Available from: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Synthesis, crystal structures and magnetic properties of 2,3,6,7-tetrakis(2-cyanoethylthio)tetrathiafulvalene salts [comptes-rendus.academie-sciences.fr]
- 3. research.tue.nl [research.tue.nl]
- 4. grokipedia.com [grokipedia.com]
- 5. 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | C18H16N4S8 | CID 11060638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
